molecular formula C24H23O3PRh B15232503 Rhodium (triphenylphosphine)carbonylacetylacetonate

Rhodium (triphenylphosphine)carbonylacetylacetonate

Cat. No.: B15232503
M. Wt: 493.3 g/mol
InChI Key: RHKGZYVYKXVQSD-MECAPONASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodium (triphenylphosphine)carbonylacetylacetonate typically involves the reaction of rhodium chloride trihydrate with triphenylphosphine in the presence of N,N-dimethylformamide under nitrogen protection . The mixture is then heated under reflux, followed by the addition of acetylacetone. After cooling to room temperature, the solution is concentrated, and the product is precipitated by adding icy water. The resulting crystals are filtered, washed with water, and vacuum-dried to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process parameters, such as reaction temperature, reaction time, and phase ratio, are optimized to maximize yield and efficiency .

Mechanism of Action

The mechanism of action of Rhodium (triphenylphosphine)carbonylacetylacetonate involves the coordination of the rhodium center with the ligands (triphenylphosphine, carbonyl, and acetylacetonate). This coordination facilitates various catalytic reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation, the rhodium center coordinates with the alkene substrate, facilitating the addition of a formyl group to produce aldehydes .

Properties

Molecular Formula

C24H23O3PRh

Molecular Weight

493.3 g/mol

IUPAC Name

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane

InChI

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/b;4-3-;;

InChI Key

RHKGZYVYKXVQSD-MECAPONASA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.